(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine, also known as rosiglitazone, is a thiazolidinedione class of medication used to treat type 2 diabetes mellitus. It works by increasing the body's sensitivity to insulin, which helps to control blood sugar levels.
Mechanism Of Action
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism. PPAR-gamma activation leads to increased insulin sensitivity, enhanced glucose uptake, and improved lipid metabolism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Rosiglitazone has been shown to have several biochemical and physiological effects, including:
1. Increased insulin sensitivity: Rosiglitazone increases insulin sensitivity by activating PPAR-gamma, which leads to enhanced glucose uptake and utilization.
2. Improved lipid metabolism: Rosiglitazone improves lipid metabolism by increasing the uptake and utilization of fatty acids.
3. Anti-inflammatory effects: Rosiglitazone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee in lab experiments include its well-established mechanism of action, extensive research data, and availability of commercial sources. However, there are also some limitations, including its potential toxicity, variable pharmacokinetics, and off-target effects.
Future Directions
There are several future directions for research on (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee, including:
1. Development of novel derivatives with improved efficacy and safety profiles.
2. Investigation of its potential uses in other diseases, such as cancer and cardiovascular diseases.
3. Identification of biomarkers for predicting its therapeutic response and toxicity.
4. Elucidation of its molecular mechanisms of action and off-target effects.
5. Evaluation of its long-term safety and efficacy in clinical settings.
Synthesis Methods
The synthesis of (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee involves the condensation of 2-methylbenzylamine with 3-benzoylpropionic acid to form the intermediate (R)-3-benzoyl-4-(2-methylbenzylamino)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with thiazolidinedione to form (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine.
Scientific Research Applications
Rosiglitazone has been extensively studied for its potential therapeutic uses in various diseases, including diabetes, cancer, and cardiovascular diseases. Several studies have reported its beneficial effects on insulin resistance, lipid metabolism, and inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines and animal models. Moreover, (4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidinee has been found to improve endothelial function and reduce the risk of cardiovascular events in patients with type 2 diabetes.
properties
CAS RN |
134931-74-1 |
---|---|
Product Name |
(4R)-3-Benzoyl-4-((R)-alpha-methylbenzylcarbamoyl)thiazolidine |
Molecular Formula |
C19H20N2O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
InChI Key |
MEXWLVVJOPSWLN-PBHICJAKSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3 |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3 |
synonyms |
3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide RS 0481 RS-0481 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.